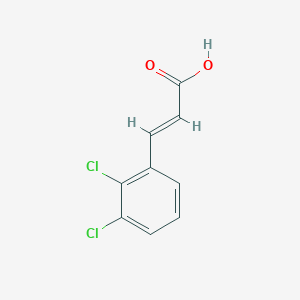

2,3-Dichlorocinnamic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(2,3-dichlorophenyl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2O2/c10-7-3-1-2-6(9(7)11)4-5-8(12)13/h1-5H,(H,12,13)/b5-4+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCEWIEGWGDHVNK-SNAWJCMRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C=CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C(=C1)Cl)Cl)/C=C/C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20595-44-2 | |

| Record name | trans-2,3-Dichlorocinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Preparation Routes for 2,3 Dichlorocinnamic Acid

Classical and Established Synthetic Approaches

Traditional methods for synthesizing 2,3-Dichlorocinnamic acid primarily rely on fundamental organic reactions, including direct halogenation of unsaturated precursors and transformations involving acetylenic intermediates.

A direct and common approach to synthesizing di- and polyhalogenated cinnamic acids involves the electrophilic addition of halogens across the alkene double bond of a cinnamic acid derivative.

The synthesis of this compound can be achieved through the chlorination of cinnamic acid. This reaction typically involves treating cinnamic acid with chlorine gas. The process is often facilitated by a Lewis acid catalyst, such as iron(III) chloride (FeCl₃), which polarizes the Cl-Cl bond, enhancing its electrophilicity. The reaction proceeds via the addition of chlorine atoms across the double bond to form an unstable intermediate, 2,3-dichloro-3-phenylpropanoic acid, which can subsequently eliminate hydrogen chloride under controlled conditions to yield the target α,β-unsaturated acid. Another related method involves the bromination of trans-cinnamic acid to first produce 2,3-dibromo-3-phenylpropanoic acid, followed by subsequent reactions. rsc.orgcsub.edu While this yields a dibromo analog, similar halogenation principles apply for chlorination.

Table 1: Comparison of Classical Halogenation Approaches

| Precursor | Reagents | Conditions | Product | Key Findings |

|---|---|---|---|---|

| Cinnamic Acid | Chlorine (Cl₂) | Iron(III) Chloride (FeCl₃) catalyst, controlled temperature | This compound | Direct addition of chlorine across the double bond followed by elimination. |

An alternative classical route utilizes acetylenic acid derivatives, such as phenylpropiolic acid, as the starting material. The synthesis involves the addition of chlorine or a chlorine-containing species across the carbon-carbon triple bond. A study on the hydroarylation of propiolic acid derivatives using a Platinum(II) chloride/Silver triflate (PtCl₂/AgOTf) catalytic system demonstrates a method for addition across such a triple bond. acs.org While not a direct synthesis of this compound, this type of reaction highlights the potential for converting acetylenic precursors. The reaction of phenylpropiolic acid with two equivalents of a chlorinating agent could theoretically yield the desired dichlorinated product, though control of regioselectivity and stereoselectivity would be critical.

Halogenation Strategies from Cinnamic Acid Precursors

Advanced Catalytic Systems and Reaction Conditions in this compound Synthesis

Modern synthetic chemistry has introduced more sophisticated and efficient methods for constructing molecules like this compound. These often involve transition-metal catalysis and advanced energy sources to improve yield, selectivity, and reaction times.

The Heck reaction, a cornerstone of palladium-catalyzed cross-coupling, provides a powerful method for forming carbon-carbon bonds. wikipedia.org In the context of this compound synthesis, a modified Heck reaction can be employed. This typically involves the coupling of an aryl halide (or triflate) with an alkene. wikipedia.org

A specific application for a related compound, 2,4-dichlorocinnamic acid, involves reacting 2,4-dichloroaniline (B164938) with acrylic acid in the presence of a palladium catalyst. google.com The aniline (B41778) is first converted to a diazonium salt, which then undergoes a palladium-catalyzed coupling with acrylic acid to form the substituted cinnamic acid. google.com This type of reaction, sometimes referred to as the Mizoroki-Heck reaction, demonstrates a versatile route to halogenated cinnamic acids. The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) species, followed by alkene insertion and subsequent elimination to yield the product and regenerate the catalyst. fu-berlin.de

Table 2: Palladium-Mediated Synthesis of Dichlorocinnamic Acids

| Aryl Precursor | Alkene | Catalyst System | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 2,4-Dichloroaniline | Acrylic Acid | Palladium(II) acetylacetonate | Diazotization followed by coupling at 40°C | 81% (for 2,4-dichloro isomer) | google.com |

Microwave-assisted synthesis has emerged as a valuable technique for accelerating organic reactions. The use of microwave irradiation can lead to dramatic reductions in reaction times, increased yields, and sometimes improved product purity compared to conventional heating methods. asianjpr.com

While specific literature on the microwave-assisted synthesis of this compound is limited, the technique has been successfully applied to the synthesis of various cinnamic acid derivatives and related structures. nih.govrsc.org For instance, the Knoevenagel condensation between aldehydes and malonic acid to produce cinnamic acids can be significantly expedited using microwave irradiation. bepls.com Similarly, aldol-condensation reactions to form 4-oxo-2-butenoic acids from methyl ketones and glyoxylic acid have been efficiently performed under microwave conditions, with reaction times often reduced to minutes. rsc.org These examples strongly suggest that the established synthetic routes to this compound could be enhanced through the application of microwave technology. mdpi.com

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. This includes the use of safer, renewable, or recyclable solvents.

Recyclable Solvents: Organic solvents are often essential for synthesis but pose environmental and health risks. A green chemistry approach involves selecting solvents that can be easily recycled and reused. oc-praktikum.de For instance, solvents like toluene (B28343) or ethers, which might be used in Heck reactions, can be collected and purified by distillation for reuse, significantly reducing waste and environmental footprint. oc-praktikum.deesrg.de The recycling of solvents like tetrahydrofuran (B95107) (THF), a common solvent in organic synthesis, has been shown to save a significant amount of greenhouse gas emissions compared to the production of virgin solvent. esrg.de

Deep Eutectic Solvents (DESs): Deep eutectic solvents are a class of green solvents that are typically mixtures of a hydrogen bond acceptor (like choline (B1196258) chloride) and a hydrogen bond donor (like urea (B33335) or a carboxylic acid). mdpi.comencyclopedia.pub They are often biodegradable, non-volatile, and easy to prepare. mdpi.com DESs have been used as both the solvent and catalyst in various organic syntheses. nih.gov For example, the synthesis of hydrazones and 2-mercaptoquinazolin-4(3H)-ones has been successfully carried out in choline chloride-based DESs, often in combination with microwave or ultrasound assistance, yielding moderate to good product yields. mdpi.commdpi.com The application of DESs to the synthesis of this compound could offer a more environmentally benign alternative to traditional volatile organic solvents.

Table 3: Green Chemistry Approaches in Analogous Syntheses

| Green Approach | Example System | Reaction Type | Key Advantage | Reference |

|---|---|---|---|---|

| Deep Eutectic Solvent | Choline chloride:Urea (1:2) | Synthesis of 2-mercaptoquinazolin-4(3H)-ones | Acts as both solvent and catalyst; biodegradable. | mdpi.com |

| Deep Eutectic Solvent | Choline chloride:Oxalic acid (1:1) | Synthesis of hydrazones | Potential for easy recycling and reuse of the solvent system. | mdpi.com |

Microwave-Assisted Synthetic Enhancements

Optimization of Reaction Parameters for Yield and Purity in Laboratory-Scale Preparations

Achieving optimal yield and purity in the laboratory synthesis of this compound requires careful control over several reaction parameters. For the Knoevenagel-Doebner condensation, key variables include the choice and concentration of the base, reaction temperature, and reaction time. fhsu.edufrontiersin.org

The selection of the base is critical. While pyridine (B92270) can serve as both the solvent and the base, using a non-polar solvent like toluene with a combination of a tertiary amine (e.g., triethylamine) and a catalytic amount of a secondary amine (e.g., piperidine) can significantly influence the reaction rate and yield. rsc.org The molar ratio of the bases to the aldehyde is a key parameter to optimize. rsc.org

Temperature and reaction time are interdependent. Higher temperatures generally increase the reaction rate but can also promote the formation of side products or lead to the degradation of the desired product, particularly unwanted decarboxylation of the cinnamic acid itself into a vinylarene. frontiersin.org Microwave-assisted synthesis has emerged as a powerful tool for optimization, as it allows for rapid and uniform heating, often leading to shorter reaction times, higher yields, and fewer byproducts compared to conventional heating. jocpr.comfrontiersin.org A design of experiment (DoE) approach can be systematically employed to map the influence of these parameters and identify the optimal conditions. frontiersin.org

The workup procedure is also crucial for purity. After the reaction, the product is typically precipitated by acidifying the mixture. fhsu.edu The choice of acid and the final pH can affect the product's purity and the ease of filtration. Subsequent purification by recrystallization from a suitable solvent, such as ethanol, is essential to remove unreacted starting materials and any side products. orgsyn.org

| Entry | Base System | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| 1 | Pyridine/Piperidine (cat.) | 110 | 6 | 75 | 90 |

| 2 | Pyridine/Piperidine (cat.) | 130 | 4 | 72 | 85 |

| 3 | Triethylamine/Piperidine (cat.) in Toluene | 110 | 5 | 85 | 95 |

| 4 | Triethylamine/Piperidine (cat.) in Toluene | 90 | 8 | 82 | 97 |

| 5 | Triethylamine/Piperidine (cat.) in Toluene (Microwave) | 120 | 0.5 | 92 | 98 |

Considerations for Industrial-Scale Synthetic Processes and Continuous Flow Reactors

Scaling up the synthesis of this compound from the laboratory to an industrial scale introduces significant challenges related to process safety, efficiency, cost, and environmental impact. Traditional batch reactors, which are standard in labs, face limitations in heat and mass transfer as the volume increases. This can lead to poor temperature control, localized "hot spots," and reduced mixing efficiency, resulting in lower yields, decreased purity, and potential safety hazards. beilstein-journals.org

Continuous flow reactors offer a compelling solution to these scale-up problems. beilstein-journals.org In a flow process, reagents are continuously pumped through a heated tube or a series of microreactors where the reaction occurs. This technology provides superior control over reaction parameters like temperature, pressure, and residence time. The high surface-area-to-volume ratio in flow reactors ensures efficient heat exchange, mitigating the risk of thermal runaways. beilstein-journals.org

For the production of cinnamic acid derivatives, continuous flow processes can lead to significantly higher space-time yields compared to batch methods. Furthermore, integrating downstream processing, such as in-line extraction and purification, can create a streamlined, automated, and more efficient manufacturing process. The use of immobilized catalysts, such as palladium supported on carbon for Heck reactions or solid-supported base catalysts for Knoevenagel condensations, is particularly advantageous in flow systems. semanticscholar.org These heterogeneous catalysts can be packed into a column (a packed-bed reactor), allowing for easy separation from the product stream and continuous reuse of the catalyst, which reduces costs and waste. semanticscholar.org

Chemical Reactivity, Transformation Pathways, and Mechanistic Studies of 2,3 Dichlorocinnamic Acid

Fundamental Organic Reaction Pathways

The reactivity of 2,3-Dichlorocinnamic acid in standard organic transformations involves reactions at the carboxylic acid function, the carbon-carbon double bond, and the chlorinated aromatic ring.

The chlorine atoms attached to the phenyl ring and the vinylic carbon of this compound exhibit low reactivity towards traditional nucleophilic substitution reactions.

Aromatic Halogens: The chlorine atoms at the C2 and C3 positions of the phenyl ring are generally unreactive to nucleophilic aromatic substitution (SNAr). Such reactions typically require harsh conditions and strong electron-withdrawing groups positioned ortho or para to the leaving group, a condition not optimally met in this isomer.

Vinylic Halogen: The chlorine atom on the alkene double bond is a vinylic halide. Vinylic halides are notoriously resistant to both SN1 and SN2 type reactions due to the high energy of the vinylic carbocation intermediate and the steric hindrance to backside attack.

Acyl Substitution: In contrast, the hydroxyl group of the carboxylic acid can be readily substituted via nucleophilic acyl substitution mechanisms. Reaction with nucleophiles like alcohols (in the presence of an acid catalyst) or thionyl chloride leads to the formation of esters or acyl chlorides, respectively. This reactivity is characteristic of carboxylic acids in general. libretexts.org

This compound can undergo both reduction and oxidation reactions, targeting either the alkene moiety or the entire organic framework.

Reduction Reactions: The most common reduction pathway involves the saturation of the carbon-carbon double bond. Catalytic hydrogenation, typically using hydrogen gas with a palladium, platinum, or nickel catalyst, reduces the alkene to yield 2,3-Dichlorophenylpropanoic acid. This reaction preserves the aromatic ring and the carboxylic acid function.

Oxidation Reactions: Oxidative cleavage of the double bond can be achieved using strong oxidizing agents like ozone (O₃) followed by a workup, or potassium permanganate (B83412) (KMnO₄) under harsh conditions. This reaction would break the propenoic acid chain, yielding 2,3-dichlorobenzaldehyde, which can be further oxidized to 2,3-dichlorobenzoic acid. nih.gov

In more contemporary applications, this compound has been employed as a key reagent in visible-light-mediated reactions. nih.govacs.org In these transformations, it can act as a dual-functional group transfer reagent. Mechanistic studies suggest that upon single-electron transfer reduction from a photocatalyst, the molecule undergoes mesolytic carbon-halogen bond cleavage, demonstrating a unique redox behavior where the acid itself is reduced while facilitating the oxidation and functionalization of other substrates. acs.org

| Transformation Type | Reagents & Conditions | Primary Product | Reference |

|---|---|---|---|

| Reduction (Hydrogenation) | H₂, Pd/C Catalyst | 2,3-Dichlorophenylpropanoic acid | |

| Oxidation (Cleavage) | 1. O₃; 2. Workup or KMnO₄ (hot, conc.) | 2,3-Dichlorobenzoic acid | nih.gov |

| Redox (Reagent Role) | Visible light, Photocatalyst (e.g., fac-Ir(ppy)₃) | Acts as a chlorine source via single-electron transfer reduction | nih.govacs.org |

Nucleophilic Substitution Reactions at Halogenated Centers

Photochemical Reaction Pathways and Solid-State Transformations

In the solid state, the reactivity of cinnamic acid derivatives is often governed by the crystal packing arrangement, a principle known as topochemistry. Upon exposure to ultraviolet (UV) light, these compounds can undergo unique cycloaddition and cyclization reactions.

One of the most characteristic photochemical reactions of cinnamic acids is the [2+2] cycloaddition, leading to the formation of a cyclobutane (B1203170) ring. nih.gov This reaction is highly dependent on the alignment of molecules in the crystal lattice. While specific studies on this compound are not prominent, extensive research on its isomers, such as 2,4-dichlorocinnamic acid and 3,4-dichlorocinnamic acid, provides a clear mechanistic framework. acs.orgnih.govrsc.org

The photodimerization is typically irreversible and can lead to a loss of long-range order in the crystal as the reaction proceeds. acs.orgnih.gov Depending on the head-to-head or head-to-tail alignment of the monomer units in the crystal, different stereoisomers of the resulting dichlorophenyl-dicarboxycyclobutane (truxillic or truxinic acids) can be formed. The reaction proceeds efficiently when the distance between the double bonds of adjacent molecules is less than approximately 4.2 Å. nih.gov

| Pathway | General Mechanism | Expected Product Type | Key Influencing Factor | Reference (by Analogy) |

|---|---|---|---|---|

| [2+2] Photodimerization | Cycloaddition of two alkene moieties from adjacent molecules. | Dichlorophenyl-dicarboxycyclobutane derivatives. | Crystal packing (Topochemistry). | nih.govacs.orgnih.gov |

| Photocyclization | Intramolecular nucleophilic attack of the carboxyl group onto the aromatic ring, followed by elimination of HCl. | Chlorinated benzofuranone derivatives. | Presence of ortho-halogen substituent. | acs.org |

| E/Z Isomerization | Photoinduced rotation around the C=C double bond. | Equilibrium mixture of E and Z isomers. | Wavelength of light, solvent/solid state. | researchgate.net |

For cinnamic acids with an ortho-halogen substituent, an alternative photochemical pathway exists: intramolecular photocyclization. Studies on 2,6-dichlorocinnamic acid derivatives have shown that they can cyclize to form coumarin-type structures upon irradiation, with the elimination of a halogen atom. acs.org

By analogy, this compound, possessing a chlorine atom at the C2 (ortho) position, could undergo a similar intramolecular reaction. In this proposed pathway, the excited state would facilitate an electrocyclization reaction involving the carbonyl oxygen of the carboxylic acid and the aromatic ring, followed by the elimination of hydrogen chloride (HCl) to yield a chlorinated benzofuranone derivative. This reaction competes with intermolecular photodimerization and is highly dependent on the conformation of the molecule.

Investigations into Photodimerization Mechanisms (e.g., [2+2] Cycloaddition)

Stereochemical Aspects and E/Z Isomerization Studies

The presence of the carbon-carbon double bond in this compound gives rise to geometric isomerism. The molecule can exist as two distinct stereoisomers: the E-isomer (trans), where the phenyl ring and the carboxylic acid group are on opposite sides of the double bond, and the Z-isomer (cis), where they are on the same side.

The E-isomer is generally the more thermodynamically stable form due to reduced steric hindrance. The interconversion between these isomers, known as E/Z isomerization, can be induced photochemically. researchgate.net Irradiation with UV light can promote an electron to a π* antibonding orbital, which allows for rotation around the central carbon-carbon bond. Upon relaxation back to the ground state, a mixture of both E and Z isomers is often obtained, with the final ratio depending on the wavelength of light and the specific reaction conditions. nih.gov This photoisomerization process is a competing pathway to the photodimerization and photocyclization reactions. researchgate.net

| Isomer | Description | Relative Stability | General Structure |

|---|---|---|---|

| E-2,3-Dichlorocinnamic acid | The phenyl and carboxyl groups are on opposite sides of the C=C bond (trans). | More stable | Aromatic ring and COOH group are diagonally opposite across the double bond. |

| Z-2,3-Dichlorocinnamic acid | The phenyl and carboxyl groups are on the same side of the C=C bond (cis). | Less stable | Aromatic ring and COOH group are on the same side of the double bond. |

Advanced Mechanistic Elucidations for Specific Transformations (e.g., Oxidative Dehalogenation Pathways)

The transformation of this compound, particularly through oxidative pathways, involves complex mechanisms that are the subject of detailed scientific investigation. Advanced mechanistic studies, combining experimental, spectroscopic, and theoretical methods, are crucial for understanding the precise steps of bond cleavage, intermediate formation, and the generation of final products. These elucidations are fundamental for optimizing degradation processes and developing new synthetic routes.

Advanced Oxidation Processes (AOPs) represent a class of procedures capable of producing highly reactive species, most notably the hydroxyl radical (•OH), which has a powerful oxidation potential of 2.8 V. sapub.orgmdpi.com These radicals can initiate the degradation of persistent organic pollutants, such as chlorinated aromatic acids, by transforming them into less complex, often inorganic, substances. sapub.org The generation of these radicals can be achieved through various methods, including photochemical processes like UV/H2O2 and photocatalysis, as well as non-photochemical methods like ozonation and Fenton-type reactions. sapub.orgkirj.ee

In the context of photocatalysis, the mechanism is initiated when a semiconductor photocatalyst, such as titanium dioxide (TiO2), absorbs photons with energy exceeding its band gap, creating an electron-hole pair (e−/h+). wikipedia.orgresearchgate.net The highly reactive holes (h+) can directly oxidize organic molecules or react with water to form hydroxyl radicals, which are potent, non-selective oxidants. wikipedia.orgscirp.org These radicals aggressively attack organic compounds, leading to their degradation. kirj.ee

Detailed mechanistic studies on this compound have revealed specific and complex transformation pathways under certain conditions. For instance, in visible-light-mediated reactions, its transformation does not proceed through a simple radical-polar crossover mechanism. nih.govacs.org Instead, in-depth investigations support a more intricate pathway involving a radical 1,2-halogen shift within an intermediate species. nih.govacs.org This is followed by an oxidative single-electron transfer (SET) event that generates a carbocation. nih.govacs.org This carbocation then reacts with a halide ion to produce the active halogenating species, a process facilitated by the restoration of π-conjugation in the reagent core. nih.govacs.org

While detailed pathways for this compound are specific, studies on closely related compounds provide insight into other potential oxidative dehalogenation mechanisms. For example, the microbial degradation of 2-chlorocinnamic acid by the yeast Rhodotorula rubra showcases a biological oxidative dehalogenation route. chemfaces.com In this pathway, the initial step is the oxidation of the unsaturated side chain to form 2-chlorobenzoic acid. chemfaces.com This is followed by hydroxylation of the benzene (B151609) ring and subsequent ring fission, with the chloride ion being removed after the aromatic ring is cleaved. chemfaces.com Flavin-dependent enzymes are also known to catalyze oxidative dehalogenation reactions through the action of a C4a-hydroperoxyflavin intermediate. nih.gov

The table below summarizes and compares the key mechanistic features of different advanced oxidative transformations relevant to chlorinated cinnamic acids.

| Oxidative Pathway | Key Mechanistic Steps | Primary Reactive Species / Intermediates | Governing Process |

|---|---|---|---|

| Photocatalytic Radical Shift (on this compound) | 1. Formation of an initial intermediate. 2. Radical 1,2-halogen shift. 3. Oxidative Single-Electron Transfer (SET). 4. Generation of a carbocation intermediate. 5. Reaction with halide to form active halogen species. nih.govacs.org | Radical intermediates, Carbocation II, Active Halogen Species III. nih.govacs.org | Visible-light photocatalysis, Single-electron transfer. nih.govacs.org |

| General AOP / Photocatalysis (e.g., with TiO₂) | 1. Generation of electron-hole pairs (e⁻/h⁺) on photocatalyst surface. 2. Reaction of holes (h⁺) with H₂O or OH⁻ to form hydroxyl radicals (•OH). 3. Reaction of electrons (e⁻) with O₂ to form superoxide (B77818) radicals (•O₂⁻). 4. Attack of radicals on the organic substrate. wikipedia.orgscirp.org | Hydroxyl radical (•OH), Superoxide radical (•O₂⁻), Photogenerated holes (h⁺). scirp.orgmdpi.com | Heterogeneous photocatalysis. wikipedia.org |

| Microbial Oxidation (on 2-Chlorocinnamic acid) | 1. Oxidation of the C3 side chain to a carboxylic acid (forming 2-chlorobenzoic acid). 2. Hydroxylation of the benzene ring. 3. Aromatic ring fission. 4. Removal of the chloride ion post-ring cleavage. chemfaces.com | 2-Chlorobenzoic acid, Hydroxylated intermediates. chemfaces.com | Enzymatic catalysis by Rhodotorula rubra. chemfaces.com |

| Flavoenzyme-Dependent Oxidation | 1. Enzyme reduction. 2. Reaction with O₂ to form a C4a-hydroperoxyflavin intermediate. 3. The hydroperoxyflavin acts as the oxidizing agent to perform dehalogenation. nih.govnih.gov | C4a-hydroperoxyflavin. nih.govnih.gov | Biochemical catalysis by flavin-dependent monooxygenases. nih.gov |

Derivatives, Analogues, and Structure Reactivity Relationship Srr Studies of 2,3 Dichlorocinnamic Acid

Synthesis and Functionalization of 2,3-Dichlorocinnamic Acid Derivatives

The functionalization of this compound can be systematically approached by targeting its two main reactive components: the carboxylic acid group and the aromatic ring.

The carboxylic acid group is readily converted into esters and amides, which are fundamental transformations in medicinal and materials chemistry.

Esterification: Esters of this compound are typically synthesized through the reaction of the parent acid with an alcohol under acidic conditions. chemguide.co.uk This process, known as Fischer esterification, is reversible and often requires an acid catalyst like concentrated sulfuric acid to proceed efficiently. chemguide.co.uk An alternative, more reactive route involves converting the carboxylic acid to its corresponding acyl chloride, which then reacts vigorously with an alcohol to form the ester. chemguide.co.uk For instance, a this compound (−)-bornyl ester has been synthesized as part of a compound library for biological screening. mdpi.com

Amidation: The formation of amides from this compound involves coupling it with a primary or secondary amine. Direct reaction is often inefficient, necessitating the use of coupling reagents to activate the carboxylic acid. researchgate.net Common modern methods employ reagents such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) or forming an anhydride (B1165640) intermediate. beilstein-journals.org Solvent-free methods using infrared irradiation have also been developed for the synthesis of amides from various cinnamic acids, offering a greener alternative. scirp.org These amide derivatives are of particular interest in drug discovery, as seen in studies on halogenated cinnamamides. mdpi.comresearchgate.net

Table 1: Common Reagents for Carboxylic Acid Modification

| Transformation | Reagent(s) | Byproduct(s) | Notes |

|---|---|---|---|

| Esterification | Alcohol (R'-OH), H₂SO₄ (catalyst) | Water | Reversible reaction; often requires heat. chemguide.co.uk |

However, these chloro-substituents are ortho, para-directors. libretexts.orgwikipedia.org In this compound, the positions open for substitution are C4, C5, and C6. The directing influence of the existing chlorine atoms would steer incoming electrophiles primarily to the C4 and C6 positions. The C5 position is meta to both chlorine atoms and would be less favored. Reactions such as nitration (using a mixture of nitric and sulfuric acids) or further halogenation (using a halogen and a Lewis acid catalyst) could potentially introduce new substituents, though likely requiring forcing conditions due to the deactivated nature of the ring. sydney.edu.au

Modifications at the Carboxylic Acid Moiety (e.g., Esterification, Amidation)

Comparative Chemical Studies with Positional Isomers

The specific placement of the chlorine atoms on the cinnamic acid backbone significantly impacts the molecule's properties. Comparing this compound with its positional isomers, such as 3,4- and 2,4-dichlorocinnamic acid, provides valuable insights into structure-reactivity relationships.

The electronic properties of dichlorocinnamic acid isomers are a balance of inductive and resonance effects.

Inductive Effect (-I): Chlorine is more electronegative than carbon, pulling electron density away from the aromatic ring. This effect is distance-dependent and deactivates the ring towards electrophilic attack. libretexts.org

Resonance Effect (+M): The lone pairs on the chlorine atoms can be delocalized into the π-system of the ring. This effect opposes the inductive effect but is generally weaker for halogens. libretexts.orgstackexchange.com

Table 2: Predicted Electronic Influence in Dichlorocinnamic Acid Isomers

| Isomer | Inductive Effect (-I) | Resonance Effect (+M) | Expected Net Effect |

|---|---|---|---|

| This compound | Strong, from two adjacent positions | Weak, potentially hindered sterically | Strong deactivation of the ring |

| 2,4-Dichlorocinnamic Acid | Strong, from ortho and para positions | Moderate, para-Cl can participate effectively | Strong deactivation; directs incoming groups |

| 3,4-Dichlorocinnamic Acid | Strong, from adjacent positions | Moderate, less steric hindrance than 2,3-isomer | Strong deactivation of the ring |

The differences in electronic and steric profiles among the isomers lead to distinct reaction outcomes. A prominent example is found in solid-state photochemistry. The [2+2] photodimerization of cinnamic acids is highly dependent on the crystal packing arrangement of the molecules. acs.org

Different isomers, due to their unique shapes and intermolecular interactions (like Cl···Cl contacts), adopt different crystalline forms, which in turn dictates whether a reaction occurs and which dimeric product is formed. uni-duesseldorf.de For example, studies have detailed the specific photodimerization mechanisms and products for both 2,4-dichlorocinnamic acid and 3,4-dichlorocinnamic acid. acs.orgacs.orgconicet.gov.ar While some isomers are photoactive, others may be photostable simply due to unfavorable packing in the solid state. conicet.gov.ar The substitution pattern of this compound would likewise be expected to result in a unique crystal lattice and, consequently, a distinct photochemical behavior compared to its 2,4- and 3,4- counterparts.

Furthermore, in the synthesis of derivatives like anilides, the starting isomer can influence reaction yields and the biological properties of the final products. mdpi.comresearchgate.net

Influence of Halogen Position on Electronic Effects and Reactivity Profiles

Development of Novel Analogues for Specialized Research Applications

The synthesis of analogues of this compound and its isomers is a key strategy in chemical biology and drug discovery to probe structure-activity relationships (SAR). By systematically altering the structure—for example, by modifying the carboxylic acid, changing the substitution on the aromatic ring, or creating amide and ester derivatives—researchers can identify the chemical features responsible for a particular biological effect. researchgate.net

Halogenated cinnamic acid derivatives have been a frequent focus of such research. researchgate.netresearchgate.net Studies have shown that introducing chlorine atoms can modulate a compound's lipophilicity and electronic properties, which may enhance its interaction with biological targets. mdpi.com

Table 3: Examples of Dichlorocinnamic Acid Analogues in Research

| Parent Acid | Analogue Type | Research Application | Reference |

|---|---|---|---|

| This compound | Bornyl Ester | Screening for antileishmanial activity | mdpi.com |

| 3,4-Dichlorocinnamic Acid | Amides (Anilides) | Investigation of antimicrobial properties | mdpi.comresearchgate.net |

| 3,4-Dichlorocinnamic Acid | Sulfurated Ester | Development of potential anticancer agents | unimi.it |

| 2,4-Dichlorocinnamic Acid | Mixed Crystal Complex | Crystal engineering and solid-state reactivity studies | uni-duesseldorf.de |

These examples underscore that dichlorocinnamic acids, including the 2,3-isomer, are valuable scaffolds for developing novel molecules tailored for specific scientific investigations, particularly in the search for new therapeutic agents.

Nitrogen-Containing Derivatives (e.g., Cinnamamides, Hydroxamates)

The carboxylic acid moiety of this compound is a prime site for derivatization, leading to various nitrogen-containing compounds such as cinnamamides and hydroxamates.

Cinnamamides are synthesized by forming an amide bond between the carboxylic acid and an amine. This can be achieved through various synthetic methods, often involving the activation of the carboxylic acid. For instance, the use of coupling agents can facilitate the reaction between a cinnamic acid derivative and an amine to form the corresponding amide. beilstein-journals.orglibretexts.org The introduction of different amine fragments allows for a systematic modification of the molecule's properties.

Hydroxamic acids are another important class of nitrogen-containing derivatives, characterized by the -C(=O)N(OH)- functional group. wikipedia.org These are typically synthesized from the corresponding carboxylic acids or their activated forms, such as acid chlorides or esters, by reaction with hydroxylamine. wikipedia.org For example, 2,4-dichlorocinnamic hydroxamic acid has been synthesized and studied. probes-drugs.orgnih.gov The hydroxamic acid functional group is a known metal chelator. wikipedia.org

The synthesis of these nitrogen-containing derivatives can be achieved through various established methods in organic chemistry. libretexts.orgorganic-chemistry.orgorganic-chemistry.orgrsc.org

Sulfurated and Other Heteroatom-Containing Analogues

The introduction of sulfur or other heteroatoms into the structure of this compound can lead to analogues with distinct properties.

Sulfurated analogues can be synthesized by replacing one or more atoms in the parent molecule with sulfur. For instance, the synthesis of sulfur-containing derivatives of cinnamic acids has been explored. nih.govunimi.it These syntheses can involve various organosulfur reactions to incorporate thioether, sulfoxide, or other sulfur-containing functionalities. nih.govrsc.orgscielo.org.mx The resulting compounds can exhibit altered electronic and steric properties compared to their oxygen-containing counterparts.

Beyond sulfur, the incorporation of other heteroatoms into the aromatic ring or as substituents can also be achieved. For example, the synthesis of chromones and their heteroatom analogues has been reported, which can be considered related structural motifs. rsc.org The replacement of carbon atoms within the benzene (B151609) ring with heteroatoms like nitrogen would lead to heterocyclic analogues, a strategy often employed in medicinal chemistry to modulate compound properties. researchgate.net

Conjugates with Other Organic Scaffolds (e.g., Amino Acids)

Conjugating this compound with other organic scaffolds, such as amino acids, is a strategy to create hybrid molecules with potentially novel characteristics. mdpi.com

Amino acid conjugates are formed by creating a covalent bond, typically an amide linkage, between the carboxylic acid group of the cinnamic acid derivative and the amino group of an amino acid. researchgate.netnih.govmdpi.com The synthesis of such conjugates often involves standard peptide coupling techniques. nih.gov This approach allows for the combination of the structural features of both the cinnamic acid and the amino acid, potentially leading to compounds with altered solubility, and other physicochemical properties. Studies have shown that the conjugation of cinnamic acid derivatives with amino acids can influence their biological activity. researchgate.netresearchgate.netresearchgate.net

The general synthetic approach involves the reaction of a protected amino acid with the activated carboxylic acid of the cinnamic acid derivative, followed by deprotection steps. nih.gov

Structure-Reactivity Relationship (SRR) Analysis in Chemical Design and Development

Structure-Reactivity Relationship (SRR) analysis is a fundamental concept in chemical design and development that seeks to understand how the chemical structure of a molecule influences its reactivity. researchgate.netrsc.orglibretexts.org

For derivatives of this compound, SRR studies would involve systematically varying the substituents on the aromatic ring and the nature of the group attached to the carboxylic acid. The reactivity of these modified compounds in various chemical reactions would then be measured and correlated with their structural features.

Key structural features that can be varied include:

Electronic effects of substituents: The chlorine atoms at the 2- and 3-positions of the benzene ring exert electron-withdrawing effects. Modifying these or adding other substituents would alter the electron density of the aromatic ring and the acrylic acid side chain, thereby influencing reaction rates and mechanisms.

Steric effects: The size and position of substituents can sterically hinder or facilitate the approach of reactants to the reactive sites of the molecule.

Nature of the functional group: Converting the carboxylic acid to an amide, ester, or hydroxamate changes the reactivity of this part of the molecule significantly.

By analyzing the data from these systematic modifications, it is possible to build models that predict the reactivity of new, unsynthesized derivatives. This predictive capability is invaluable in the rational design of molecules with desired chemical properties. For instance, understanding the SRR can guide the synthesis of derivatives that are more or less susceptible to certain types of reactions, such as photodimerization. oup.comnih.gov

Below is an interactive table summarizing the mentioned compound classes and their key features:

| Compound Class | General Structure/Modification | Key Synthetic Approach | Potential Impact on Properties |

| Cinnamamides | Amide formation at the carboxylic acid group | Amine coupling with activated carboxylic acid | Altered solubility and hydrogen bonding capabilities |

| Hydroxamates | Formation of a hydroxamic acid from the carboxylic acid | Reaction with hydroxylamine | Introduction of metal-chelating properties |

| Sulfurated Analogues | Replacement of oxygen or carbon with sulfur | Organosulfur synthesis methods | Modified electronic and steric characteristics |

| Amino Acid Conjugates | Covalent linkage to an amino acid | Peptide coupling reactions | Combination of properties from both molecular scaffolds |

Advanced Spectroscopic and Structural Characterization Methodologies for 2,3 Dichlorocinnamic Acid and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 2,3-Dichlorocinnamic acid. It provides detailed information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) for Vinyl and Aromatic Proton Signal Analysis

Proton NMR (¹H NMR) is instrumental in identifying the arrangement of hydrogen atoms within a molecule. For this compound, the ¹H NMR spectrum reveals distinct signals for the vinyl and aromatic protons. The chemical shifts (δ) of these protons are influenced by the electron-withdrawing effects of the chlorine atoms and the carboxylic acid group. Analysis of the coupling constants between adjacent protons helps to establish the connectivity of the atoms and the stereochemistry of the double bond.

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule. uni-siegen.de These methods are based on the principle that molecules vibrate at specific frequencies, and these vibrations can be detected by their interaction with electromagnetic radiation. uni-siegen.de

In the analysis of this compound, IR spectroscopy is particularly useful for identifying the characteristic stretching vibrations of the hydroxyl (-OH) group of the carboxylic acid, the carbonyl (C=O) group, and the carbon-carbon double bond (C=C) of the vinyl group. Raman spectroscopy provides complementary information, especially for the non-polar bonds and the aromatic ring vibrations. mt.com For instance, the stretching frequency of the cyano group (C≡N) in derivatives can be observed. mdpi.com

Mass Spectrometry Techniques for Molecular Mass Validation and Fragmentation Pattern Analysis (e.g., ESI-MS)

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. libretexts.org Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique commonly used for polar molecules like this compound.

In a typical ESI-MS experiment, the molecule is ionized, often by protonation, to form a molecular ion. The mass-to-charge ratio (m/z) of this ion provides an accurate determination of the molecular weight. libretexts.org Furthermore, by inducing fragmentation of the molecular ion, a characteristic pattern of fragment ions is produced. msu.edu Analysis of these fragments can help to confirm the structure of the molecule. For carboxylic acids, common fragmentation pathways include the loss of a hydroxyl group or the entire carboxyl group. libretexts.org

X-ray Crystallography for Solid-State Structure Determination and Crystal Packing Analysis

For this compound, a single-crystal X-ray diffraction study would reveal the planarity of the cinnamic acid backbone and the orientation of the dichlorophenyl group. acs.org Furthermore, the analysis of the crystal packing shows how the molecules are arranged in the crystal lattice, including any intermolecular interactions such as hydrogen bonding between the carboxylic acid groups. This information is critical for understanding the physical properties of the solid material.

Ultraviolet-Visible (UV-Vis) Spectroscopy in Charge Transfer Complex Investigations and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorbance (λmax) is characteristic of the electronic structure of the molecule.

In Situ and Time-Resolved Spectroscopic Monitoring of Chemical Transformations (e.g., Kinetic Photocrystallography, Infrared Microspectroscopy)

The study of chemical transformations in the solid state, such as the photodimerization of this compound and its derivatives, benefits immensely from analytical techniques capable of monitoring reactions as they occur. In situ and time-resolved spectroscopic methods provide a window into the dynamic processes of bond breaking and formation, alterations in crystal lattice structure, and the evolution of transient species. These methodologies are critical for elucidating reaction mechanisms and kinetics under real conditions.

Infrared Microspectroscopy for Monitoring Photodimerization

Vibrational microspectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for tracking solid-state photochemical reactions in single crystals. rsc.org These methods offer structural information and can be applied to study microscopic sections of a crystal as the reaction progresses. rsc.org The [2+2] photodimerization of cinnamic acid derivatives, a reaction class to which this compound belongs, has been successfully monitored using these techniques. capes.gov.brnih.gov

The primary spectral changes observed during the photodimerization of trans-cinnamic acid derivatives provide a clear indication of the reaction's progress. capes.gov.br By irradiating a single crystal and recording spectra at sequential intervals, a kinetic profile of the transformation can be established. capes.gov.br

Key transformations are tracked by monitoring specific vibrational modes:

Monomer Decay : A significant decrease in the intensity of the band assigned to the C=C stretching vibration (ν(C=C)) of the monomer's ethene group, typically found around 1637 cm⁻¹, indicates the consumption of the reactant. capes.gov.brnih.gov

Dimer Formation : Concurrently, the growth of bands just above 3000 cm⁻¹ signifies the formation of the dimer. capes.gov.brnih.gov These bands are attributed to the C-H stretching vibrations (ν(C-H)) of the newly formed saturated carbon atoms in the cyclobutane (B1203170) ring. capes.gov.brnih.gov

Studies on various chloro-substituted trans-cinnamic acids have utilized infrared and Raman microscopy to confirm the topotactic nature of their photodimerization reactions, where the crystal lattice of the reactant dictates the stereochemistry of the product. rsc.orgrsc.org

Table 1: Spectroscopic Changes Observed During Photodimerization of trans-Cinnamic Acid Derivatives via Infrared Microspectroscopy

| Vibrational Mode | Wavenumber (cm⁻¹) | Observation During Reaction | Implication |

|---|---|---|---|

| ν(C=C) of ethene | ~1637 | Decay of band intensity | Consumption of monomer |

This interactive table summarizes the characteristic infrared spectral changes used to monitor the solid-state photodimerization of cinnamic acid derivatives. capes.gov.brnih.gov

Kinetic Photocrystallography of Dichlorocinnamic Acids

Kinetic photocrystallography using time-resolved X-ray diffraction provides unparalleled insight into the structural dynamics of a crystal during a chemical reaction. nih.govacs.org This technique allows for the direct observation of changes in the crystal's long-range order and the atomic arrangement as the transformation from reactant to product occurs. nih.govacs.org

Extensive research on 2,4-dichloro-trans-cinnamic acid (DiClCA), a close analogue of the 2,3-dichloro isomer, has employed kinetic photocrystallography to dissect its [2+2] photodimerization mechanism. acs.orgd-nb.info Upon UV irradiation, which initiates the irreversible dimerization, these studies revealed a loss of long-range order within the single crystal. nih.govacs.org This finding indicates that the dimerization is a heterogeneous process, where the product phase separates from the reactant lattice, disrupting the crystal's periodicity. nih.govacs.org This was an unexpected result that underscores the complexity of predicting solid-state reactivity. nih.gov

The evolution of the photodimerization on a molecular level was followed in parallel by infrared and UV/vis spectroscopy, which corroborated the transformation from monomer to dimer. acs.org Time-resolved X-ray diffraction was specifically used to monitor the changes in the crystal's long-range order during the reaction. acs.org

A proposed kinetic scheme based on these experimental results suggests that for such heterogeneous reactions, the activation energy required for an ordered product state is not sufficiently available within the system, leading the crystal to transform into an amorphous state as the reaction proceeds. acs.org Further time-resolved X-ray crystallography studies have inferred that upon photoexcitation, the DiClCA molecules undergo distortion within picoseconds, forming a metastable, excimer-like state that precedes the final dimer formation. acs.org

Table 2: Research Findings from Kinetic Photocrystallography of 2,4-dichloro-trans-cinnamic acid (DiClCA)

| Technique | Observation | Finding/Interpretation | Reference |

|---|---|---|---|

| Kinetic Photocrystallography (X-ray Diffraction) | Loss of long-range order during UV irradiation. | The dimerization reaction is heterogeneous, not a single-crystal-to-single-crystal transformation. | nih.gov, acs.org |

| Optical Spectroscopy (IR, UV/vis) | Decrease in monomer concentration. | Confirmed the progress of the photodimerization reaction on a molecular level. | acs.org |

| Time-Resolved X-ray Crystallography | Molecular distortion occurs within 70 picoseconds of photoexcitation. | Formation of a metastable, pair-like intermediate state precedes dimerization. | acs.org |

This interactive table presents detailed findings from the investigation of the photodimerization of 2,4-dichlorocinnamic acid using in situ and time-resolved methods.

These advanced spectroscopic and structural characterization methods are indispensable for building a fundamental understanding of the reaction dynamics, intermediates, and structural consequences of chemical transformations in crystalline solids like this compound.

Computational Chemistry and Theoretical Modeling of 2,3 Dichlorocinnamic Acid

Quantum Mechanical Calculations for Electronic Structure and Molecular Orbital Analysis

Quantum mechanical calculations, particularly using Density Functional Theory (DFT), are fundamental to understanding the electronic nature of a molecule. e3s-conferences.orgmdpi.com These calculations provide insights into the distribution of electrons, which governs the molecule's reactivity and physical properties.

For 2,3-Dichlorocinnamic acid, the electronic structure is significantly influenced by the competing effects of the dichlorophenyl group and the acrylic acid moiety. The chlorine atoms at the ortho and meta positions act as electron-withdrawing groups due to their high electronegativity, which can decrease the electron density of the aromatic ring. The acrylic acid group, being a conjugated system, allows for delocalization of π-electrons across the molecule.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity. A smaller gap generally suggests higher reactivity. In a study on 3- and 4-substituted cinnamic acids, DFT calculations were used to determine HOMO and LUMO energies to build quantitative structure-property relationship models. mdpi.com Similar calculations for this compound would elucidate how the specific substitution pattern affects its electronic properties compared to other isomers.

Table 1: Hypothetical Electronic Properties of this compound from DFT Calculations This table is illustrative and based on general principles and data from related compounds. Specific values require dedicated calculations.

| Property | Predicted Value/Characteristic | Significance |

|---|---|---|

| HOMO Energy | Relatively low | Indicates the energy of the outermost electrons; lower energy suggests higher ionization potential. |

| LUMO Energy | Relatively low | Indicates the energy of the lowest available electron orbital; a key factor in electron affinity. |

| HOMO-LUMO Gap | Moderate | A smaller gap often correlates with higher chemical reactivity and lower kinetic stability. |

| Dipole Moment | Non-zero | The asymmetrical substitution of chlorine atoms results in a net dipole moment, influencing solubility and intermolecular interactions. |

| Electrostatic Potential | Negative potential around the carboxylic oxygen and chlorine atoms; positive potential around the acidic proton. | Maps reactive sites for electrophilic and nucleophilic attack. |

Prediction of Spectroscopic Parameters and Conformational Analysis

Computational methods can accurately predict spectroscopic data, such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra, which aids in structure verification and analysis. scielo.org.mxresearchgate.netrsc.org

Conformational Analysis: this compound has several rotatable bonds, leading to different spatial arrangements or conformations. The most significant rotations are around the C-C single bond connecting the phenyl ring to the acrylic acid group and the C-C bond within the acrylic acid moiety. Computational analysis can identify the most stable conformers by calculating the potential energy surface as a function of these rotational angles (dihedral angles). jmcs.org.mx Studies on unsubstituted cinnamic acid have shown that s-cis and s-trans conformers can exist, with their relative stability influenced by substituents and solvent effects. scielo.org.mxjmcs.org.mx For this compound, steric hindrance from the ortho-chlorine atom would likely play a significant role in determining the preferred conformation.

Spectroscopic Prediction: Once the stable conformers are identified, their vibrational frequencies (IR spectra) and chemical shifts (NMR spectra) can be calculated. nih.gov DFT calculations have been shown to be in good agreement with experimental IR and NMR data for various cinnamic acid derivatives. scielo.org.mxuq.edu.aumdpi.com For instance, the characteristic IR peaks for the carbonyl (C=O) stretch and the O-H stretch of the carboxylic acid group can be predicted with high accuracy. researchgate.net Similarly, 1H and 13C NMR chemical shifts can be calculated using methods like GIAO (Gauge-Including Atomic Orbital), providing a powerful tool for structural assignment. scielo.org.mx

Table 2: Predicted Spectroscopic Data for this compound This table is illustrative. Precise values depend on the specific computational method, basis set, and solvent model used.

| Spectroscopic Data | Predicted Feature | Structural Correlation |

|---|---|---|

| IR Spectrum | Strong absorption ~1700 cm⁻¹ | C=O stretching of the carboxylic acid. |

| Broad absorption ~3000 cm⁻¹ | O-H stretching of the carboxylic acid. | |

| Bands at 1630 cm⁻¹ and 1450-1600 cm⁻¹ | C=C stretching of the alkene and aromatic ring, respectively. researchgate.net | |

| ¹H NMR Spectrum | Signals at ~7.0-8.0 ppm | Protons on the aromatic ring and the vinyl group. |

| Signal > 10 ppm | Acidic proton of the carboxyl group. scielo.org.mx | |

| ¹³C NMR Spectrum | Signal ~170 ppm | Carbonyl carbon of the carboxylic acid. scielo.org.mx |

Reaction Mechanism Predictions and Energy Landscape Mapping

Computational chemistry is instrumental in elucidating the step-by-step pathways of chemical reactions, known as reaction mechanisms. mdpi.comrsc.org By calculating the energies of reactants, transition states, and products, a potential energy surface or reaction energy landscape can be mapped out. nih.govresearchgate.netnumberanalytics.com This landscape reveals the activation energy barriers for each step, identifying the rate-determining step of the reaction. sciforum.net

While specific mechanistic studies on this compound are scarce, research on related reactions provides a framework. For example, a study on the visible-light-mediated vicinal dihalogenation of unsaturated C-C bonds successfully used this compound to obtain a dichlorinated product. The proposed mechanism involved a photocatalytic single-electron transfer, triggering a carbon-halogen bond cleavage followed by a radical rearrangement. rsc.org A theoretical investigation of this reaction would involve locating the transition state for the radical addition to the double bond and calculating the energy profile for the entire catalytic cycle. Such studies help rationalize reaction outcomes and optimize conditions. chemrxiv.org

Table 3: Illustrative Energy Profile for a Hypothetical Reaction Step This table illustrates the type of data generated from reaction mechanism studies for a single elementary step (A -> B).

| Parameter | Definition | Hypothetical Value (kcal/mol) | Implication |

|---|---|---|---|

| E_reactant (A) | Energy of the reactant species | 0.0 (Reference) | Starting point of the reaction step. |

| E_transition_state | Energy of the transition state structure | +25.0 | The energy barrier that must be overcome for the reaction to proceed. |

| E_product (B) | Energy of the product species | -10.0 | The final energy of the species after the step. |

| Activation Energy (Ea) | E_transition_state - E_reactant | +25.0 | Determines the rate of the reaction step. |

| Reaction Energy (ΔE) | E_product - E_reactant | -10.0 | Indicates if the step is exothermic (negative) or endothermic (positive). |

Quantitative Structure-Reactivity Relationship (QSRR) Studies for Predicting Chemical Behavior

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to build mathematical models that correlate a molecule's structural features with its chemical reactivity or biological activity. rsc.orgnottingham.ac.uk These models are built by calculating a set of numerical parameters, known as molecular descriptors, and using statistical methods to find a correlation with an observed property, such as a reaction rate constant. acs.org

For a series of substituted cinnamic acids, QSRR models could predict properties like their esterification rates or their inhibitory activity against a specific enzyme. mdpi.com Relevant molecular descriptors for this compound would include:

Electronic Descriptors: Atomic charges, dipole moment, HOMO/LUMO energies. These describe the electronic nature of the molecule. mdpi.com

Topological Descriptors: Molecular connectivity indices that describe the branching and shape of the molecule.

Quantum-Chemical Descriptors: Parameters like chemical hardness and electrophilicity index derived from DFT calculations. mdpi.com

Hydrophobicity Descriptors: Such as the logarithm of the octanol-water partition coefficient (LogP), which is crucial for predicting biological interactions. researchgate.net

A QSRR study on 3- and 4-substituted cinnamic acids found that their esterification reaction was influenced by both electronic charges on the carbonyl group and frontier molecular orbital energies. mdpi.com A similar QSRR model for this compound and its analogues could provide predictive power for its reactivity in various chemical transformations. ynu.edu.cn

| Physicochemical | LogP | Hydrophobicity/Lipophilicity. researchgate.net |

Molecular Docking and Interaction Studies with Chemical Receptors or Active Sites in a Research Context

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.govanalis.com.mymdpi.com This method is widely used in drug discovery to understand how a potential drug molecule might interact with its biological target. rsc.org

While specific docking studies for this compound are not prominent in the literature, studies on similar compounds provide valuable insights. For example, various cinnamic acid derivatives have been docked into the active sites of enzymes like tyrosinase and acetylcholinesterase to investigate their inhibitory potential. nih.gov

A hypothetical docking study of this compound would involve:

Obtaining the 3D structure of a target protein from a database like the Protein Data Bank.

Defining the binding site or active site of the protein.

Computationally placing the this compound molecule into this site in various possible orientations and conformations.

Scoring these poses based on the calculated binding affinity or energy, which estimates the strength of the interaction. mdpi.com

The analysis of the best-scoring pose would reveal key intermolecular interactions, such as:

Hydrogen Bonds: Between the carboxylic acid group of the ligand and polar amino acid residues (e.g., Serine, Tyrosine, Arginine) in the protein active site. nih.gov

Hydrophobic Interactions: Between the dichlorophenyl ring and nonpolar residues (e.g., Leucine, Valine, Phenylalanine).

Halogen Bonds: The chlorine atoms could potentially form halogen bonds with electron-donating atoms like oxygen or nitrogen in the protein backbone or side chains.

π-π Stacking: Between the aromatic ring of the ligand and aromatic residues like Phenylalanine, Tyrosine, or Tryptophan. nih.gov

Table 5: Potential Intermolecular Interactions of this compound in a Protein Active Site

| Interaction Type | Ligand Group Involved | Potential Protein Residue Partners |

|---|---|---|

| Hydrogen Bond (Donor) | Carboxylic acid -OH | Aspartate, Glutamate, Serine (side-chain O) |

| Hydrogen Bond (Acceptor) | Carboxylic acid C=O | Arginine, Lysine, Histidine (side-chain N-H) |

| Hydrophobic/van der Waals | Dichlorophenyl ring | Leucine, Isoleucine, Valine, Alanine |

| Halogen Bond | Chlorine atoms | Carbonyl oxygen (backbone), Serine, Aspartate |

| π-π Stacking | Phenyl ring | Phenylalanine, Tyrosine, Tryptophan, Histidine nih.gov |

Applications of 2,3 Dichlorocinnamic Acid in Specialized Chemical Research

Utility as a Versatile Building Block and Reagent in Complex Organic Synthesis

2,3-Dichlorocinnamic acid serves as a valuable starting material, or building block, in the synthesis of more complex molecules. cymitquimica.comscbt.com Its structure, featuring a carboxylic acid, a carbon-carbon double bond, and a dichlorinated phenyl group, offers multiple reactive sites for chemical modification. This versatility allows for its use in constructing a wide array of organic compounds. cymitquimica.comscbt.com

In organic synthesis, the term "building block" refers to a fundamental compound used to construct larger, more intricate molecular architectures. scbt.com this compound fits this description as it can be chemically transformed through various reactions to produce diverse derivatives. For instance, the chlorine atoms on the phenyl ring can be substituted, the double bond can undergo addition reactions, and the carboxylic acid can be converted into other functional groups like esters and amides. These transformations are essential in medicinal chemistry, materials science, and chemical biology for creating novel compounds with specific desired properties. scbt.com

One notable application is in the synthesis of heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements in the ring. clockss.orguomus.edu.iq The reactive nature of this compound facilitates its conversion into various heterocyclic systems. For example, upon ultraviolet irradiation, derivatives of 2,6-dichlorocinnamic acid can undergo photocyclization to form 5-chlorocoumarin. researchgate.netacs.org

The strategic placement of the two chlorine atoms influences the electronic properties and reactivity of the molecule, making it a subject of interest for chemists designing complex synthetic pathways. The ability to use this compound to generate a library of structurally diverse molecules is a key aspect of its utility in research, particularly in the discovery of new bioactive compounds and materials. acs.org

Role in Advanced Materials Science and Polymer Chemistry

The unique chemical structure of this compound and its derivatives makes them significant in the fields of materials science and polymer chemistry. The presence of the dichlorinated phenyl group and the reactive acrylic acid moiety allows for its incorporation into polymers, potentially imparting specific properties to the resulting materials.

Polymers are large molecules composed of repeating structural units called monomers. psu.edu The process of joining these monomers is known as polymerization. psu.edu Cinnamic acid and its derivatives can be used to create polymers, a well-known example being poly(vinyl cinnamate), which is a photosensitive polymer. nih.gov Irradiation with UV light causes crosslinking between the cinnamoyl groups, altering the material's solubility. nih.gov

In the context of advanced materials, the incorporation of halogen atoms like chlorine can enhance certain properties of polymers. For instance, halogenated compounds are often used to improve flame retardancy or modify the electronic characteristics of a material. While specific research on polymers derived directly from this compound is not extensively detailed in the provided results, the principles of polymer chemistry suggest its potential as a monomer or a modifying agent. beilstein-journals.org The reactivity of the double bond allows it to participate in addition polymerization reactions, while the carboxylic acid group can be used in condensation polymerization to form polyesters or polyamides. psu.edu

Furthermore, the study of how molecules arrange themselves in the solid state, a field known as crystal engineering, is relevant here. The photodimerization of cinnamic acids in the crystalline state can lead to the formation of cyclobutane (B1203170) derivatives. nih.gov This process is highly dependent on the molecular packing in the crystal. The specific arrangement of this compound molecules could be engineered to control the outcome of such solid-state reactions, leading to the synthesis of novel materials with defined stereochemistry.

Contribution to Crystal Engineering and Solid-State Reaction Design

This compound and its isomers have been instrumental in advancing the field of crystal engineering, which focuses on designing and controlling the assembly of molecules in crystalline solids to achieve desired properties and functionalities. uni-duesseldorf.de The predictable arrangement of molecules in a crystal allows for the precise planning of solid-state reactions. royalsocietypublishing.org

A key area of investigation has been the topochemical [2+2] photodimerization of cinnamic acids. nih.gov This reaction, which occurs in the solid state upon exposure to UV light, results in the formation of a cyclobutane ring from two cinnamic acid molecules. nih.gov The stereochemistry of the resulting dimer is dictated by the packing of the monomer molecules in the crystal lattice. For a successful reaction, the double bonds of adjacent molecules must be parallel and within a certain distance, typically less than 4.2 Å. nih.gov

Research has shown that the photodimerization of 2,4-dichloro-trans-cinnamic acid (a positional isomer of this compound) in single crystals can lead to a loss of long-range order, indicating a heterogeneous reaction. acs.orgnih.gov This highlights the complexity of predicting the course of solid-state reactions. acs.orgnih.gov

Furthermore, studies have demonstrated the ability to form co-crystals, where two different types of molecules crystallize together in a specific stoichiometric ratio. For instance, a 2:1 complex of 6-chloro-3,4-(methylenedioxy)cinnamic acid and 2,4-dichlorocinnamic acid has been synthesized. amercrystalassn.orgrsc.org Upon photoaddition, this complex yields an unsymmetrical cyclobutane along with two symmetrical ones. rsc.org This approach of using mixed crystals is a powerful strategy in crystal engineering to synthesize products that are not readily accessible through other methods. amercrystalassn.org

The participation of solvent molecules in the photodimerization process has also been observed. For example, the β-form crystals of 3,4-dichlorocinnamic acid photodimerize with the incorporation of hydrocarbon molecules into the resulting crystalline dimer. rsc.org Similarly, the presence of water can influence the photodimerization of other cinnamic acid derivatives. oup.com These findings underscore the intricate interplay of molecular structure, crystal packing, and reaction environment in solid-state chemistry.

Investigations into Molecular Interaction Mechanisms with Biochemical Systems (e.g., Enzyme Active Sites, Transcription Factors)

Derivatives of dichlorocinnamic acid have been investigated for their interactions with biochemical systems, particularly as inhibitors of enzymes. The specific structure of these compounds allows them to bind to the active sites of enzymes, potentially blocking their normal function.

One area of research has focused on the inhibition of botulinum neurotoxin A (BoNT/A), a potent toxin that acts as a zinc-dependent endopeptidase. pnas.org The light chain (LC) of this toxin cleaves specific proteins involved in neurotransmitter release. pnas.org Small molecules, including derivatives of dichlorocinnamic acid, have been designed to target the active site of the BoNT/A light chain. For example, 2,4-dichlorocinnamic hydroxamic acid was developed as an inhibitor that chelates the zinc ion in the enzyme's active site. pnas.org Further studies have explored the combination of such active-site inhibitors with exosite inhibitors, which bind to a different location on the enzyme, to enhance inhibitory effects. nih.gov

Another enzyme that has been a target for dichlorocinnamic acid derivatives is tyrosinase. This enzyme is involved in melanin (B1238610) biosynthesis and is a key target in the food industry to prevent browning. Studies have shown that 2,4-dichlorocinnamic acid can inhibit mushroom tyrosinase activity. Kinetic studies revealed an uncompetitive inhibition mechanism, suggesting that the inhibitor binds to the enzyme-substrate complex.

The interaction of dichlorocinnamic acid derivatives with other enzymes has also been explored. For instance, the K95L variant of the enzyme TfdA showed a lower Michaelis constant (K_m) with 2,4-dichlorocinnamic acid as a substrate, providing evidence for an interaction between a specific amino acid (lysine 95) and the substrate.

These investigations demonstrate the potential of dichlorocinnamic acid derivatives as probes to study enzyme mechanisms and as lead compounds for the development of new inhibitors. The data from these studies, such as inhibition constants (IC50 and Ki), provide quantitative measures of the potency of these compounds.

Precursor Chemistry for Agrochemical and Pharmaceutical Intermediates

Halogen-substituted cinnamic acids, including dichlorinated derivatives, are recognized as important intermediates in the synthesis of agrochemicals and pharmaceuticals. google.com An intermediate is a molecule that is formed from the reactants and reacts further to give the final products of a chemical reaction. The use of this compound as a precursor allows for the introduction of the dichlorophenyl moiety into larger, more complex molecules that may possess biological activity. molbase.com

In the agrochemical industry, intermediates are used in the production of pesticides, including insecticides and herbicides. arkema.com Similarly, in the pharmaceutical sector, these building blocks are crucial for synthesizing active pharmaceutical ingredients (APIs). The specific substitution pattern of the chlorine atoms on the cinnamic acid backbone can significantly influence the biological activity of the final product.

For example, a general route to produce halogen-substituted cinnamic acids involves the reaction of diazonium salts (derived from polyhalogenated anilines) with acrylic acid in the presence of a palladium catalyst. google.com The resulting cinnamic acids can then be converted into other useful intermediates, such as indanones, which are precursors for a range of agrochemical and pharmaceutical compounds. google.com

While direct examples of commercial agrochemicals or pharmaceuticals derived specifically from this compound are not detailed in the provided search results, the established role of halogenated cinnamic acids as a class of compounds in this area is clear. google.com The versatility of this compound, with its multiple reactive sites, makes it a valuable precursor for creating a diverse range of chemical structures for screening and development in both the agricultural and pharmaceutical industries. molbase.com

Emerging Research Frontiers and Future Perspectives

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of cinnamic acids and their derivatives has traditionally relied on classic reactions. However, modern research emphasizes the development of more sustainable and efficient methodologies. One common industrial approach involves the chlorination of cinnamic acid. A prominent area of advancement is the refinement of palladium-catalyzed cross-coupling reactions, such as the Heck reaction, which can be adapted for the synthesis of substituted cinnamic acids.

Recent innovations focus on creating more environmentally friendly processes. This includes the use of non-toxic and low-cost reagents and solvents. For instance, deep eutectic solvents (DES), such as a mixture of choline (B1196258) chloride and urea (B33335), have been employed in Perkin's reactions to achieve high yields under mild conditions. researchgate.net Another approach involves the use of heterogeneous catalysts that can be easily recovered and recycled, minimizing waste and improving the economic viability of the synthesis. beilstein-journals.org For example, a biogenic carbonate of CuO–CaCO₃ has been used to catalyze amidation reactions in the absence of solvents, showcasing a commitment to ecocompatible chemistry. beilstein-journals.org

The table below summarizes and compares different synthetic approaches, highlighting the shift towards more sustainable practices.

| Reaction Type | Catalyst/Reagents | Solvent | Key Advantages | Reference |

| Chlorination | Chlorine gas, Iron(III) chloride | Varies | Direct method for chlorination. | |

| Heck Reaction | Palladium(II) acetate | Acrylic acid | Forms C-C bonds efficiently. | google.com |

| Perkin Reaction | Choline chloride/Urea (DES) | Deep Eutectic Solvent | Mild conditions, high yields, green solvent. | researchgate.net |

| Amidation | CuO–CaCO₃ | Solvent-free | Ecocompatible, minimizes waste. | beilstein-journals.org |

| Amidation | TCCA/PPh₃, Ultrasound | Varies | Use of ultrasound can enhance reaction rates. | beilstein-journals.org |

Further Elucidation of Complex Reaction Mechanisms and Stereoselectivity

A significant frontier in the chemistry of 2,3-Dichlorocinnamic acid involves a deeper understanding of its reaction mechanisms, particularly those that control stereochemical outcomes. The electronic properties of the dichlorophenyl group, combined with the reactivity of the α,β-unsaturated carboxylic acid moiety, lead to complex chemical behavior.